7-(Pyridin-2-yl)-7H-purine, also known as 2-pyridin-7H-purine, is a purine derivative characterized by the presence of a pyridine ring at the 7-position of the purine structure. This compound is part of a broader class of purine derivatives that have garnered attention due to their potential biological activities, particularly in medicinal chemistry.
This compound can be classified under heterocyclic compounds, specifically as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP). The incorporation of a pyridine moiety enhances the compound's pharmacological profile, making it relevant in drug discovery and development.
The synthesis of 7-(Pyridin-2-yl)-7H-purine typically involves several key steps:
The molecular formula for 7-(Pyridin-2-yl)-7H-purine is . Its structure features a fused bicyclic system comprising a pyrimidine and an imidazole ring, characteristic of purines, along with a pyridine ring substituent.
Key structural data includes:
C1=NC2=C(N1)N=C(N=C2N)C=C1C=CC=N1
The presence of the pyridine ring contributes to its electronic properties, potentially influencing its reactivity and biological interactions .
7-(Pyridin-2-yl)-7H-purine can undergo several chemical reactions:
Common reagents used in these reactions include bases like potassium carbonate, solvents such as dimethylformamide (DMF), and reducing agents like sodium borohydride.
The mechanism of action for 7-(Pyridin-2-yl)-7H-purine primarily revolves around its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and causing cell cycle arrest at specific phases .
The detailed mechanism often involves:
In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent .
Key physical and chemical properties of 7-(Pyridin-2-yl)-7H-purine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 188.20 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents like DMSO |
These properties are crucial for understanding its behavior in biological systems and for formulating it into drug delivery systems .
7-(Pyridin-2-yl)-7H-purine has several notable applications in scientific research:
The molecular architecture of 7-(pyridin-2-yl)-7H-purine (PubChem CID: 11680001, C₁₀H₇N₅) features a bicyclic purine core covalently bonded at its N7 position to the C2 carbon of pyridine. This linkage creates a planar conformation stabilized by conjugated π-electron systems extending across both ring systems. The compound exhibits tautomeric preferences for the 7H-purine configuration rather than the 9H-form due to enhanced resonance stabilization when the pyridinyl group occupies the N7 position. This tautomeric preference significantly influences molecular recognition properties [1] [7] [8].
Key structural characteristics include:
The molecular weight of 197.20 g/mol and calculated partition coefficient (cLogP ≈ 1.2) suggest favorable membrane permeability. Protonation occurs preferentially at the pyridine nitrogen (pKa ≈ 3.5) rather than purine nitrogens (pKa < 1), enhancing water solubility under physiological conditions. This protonation behavior facilitates salt formation and influences protein-binding interactions through electrostatic complementarity [1] [5].
Table 1: Structural Parameters of 7-(Pyridin-2-yl)-7H-Purine
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₇N₅ | Nitrogen-rich composition |
Tautomeric Preference | 7H-purine form | Enhanced resonance stabilization |
Protonation Site | Pyridinyl nitrogen | Governs solubility and charge distribution |
Predominant Torsion | 15-25° | Balances conjugation and steric requirements |
Hydrogen Bond Acceptors | 5 sites | Facilitates target interactions |
Hydrogen Bond Donors | 1 (purine N-H) | Contributes to molecular recognition |
The pyridin-2-yl group serves as a multifunctional bioisostere that profoundly alters the physicochemical and pharmacological properties of the purine core. This substituent enhances hydrogen-bonding capacity through its nitrogen heteroatom, which can function as both hydrogen bond acceptor and, when protonated, hydrogen bond donor. The electron-withdrawing nature of the pyridine ring (Hammett σₘ ≈ 0.71) induces electronic modulation of the purine system, reducing electron density at N1 and C2 positions while increasing acidity of the purine N-H proton by approximately 1 pKa unit [2] [5].
The spatial orientation of the pyridinyl nitrogen ortho to the linkage creates a chelating motif capable of coordinating metal ions or forming bidentate hydrogen bonds with protein targets. This geometric feature is particularly valuable in designing kinase inhibitors, where the pyridine-purine system can simultaneously engage hinge region residues through multiple hydrogen bonds. For example, in EGFR/HER2 inhibitors, the pyridinyl nitrogen hydrogen-bonds with backbone NH while the purine N1 accepts a hydrogen bond from the kinase hinge region, creating a dual-point anchoring interaction [4] [10].
Comparative studies of substituent effects reveal:
Table 2: Impact of Pyridinyl Substituents on Biological Activity
Substituent Pattern | Biological Activity (IC₅₀) | Target Engagement |
---|---|---|
5-Methylpyridin-2-yl | 0.017 µM (EGFR) | Dual H-bonding with kinase hinge |
4-Fluoropyridin-2-yl | 0.028 µM (HER2) | Enhanced hydrophobic pocket interaction |
Unsubstituted pyridin-2-yl | 0.045 µM (DOT1L) | Metal coordination with catalytic site |
3-Aminopyridin-2-yl | 0.032 µM (Topo II) | Additional H-bond donation capability |
5-Trifluoromethyl | 0.021 µM (VEGFR2) | Improved lipophilicity and cell uptake |
The medicinal chemistry of 7-substituted purines traces its origins to Emil Fischer's pioneering work on purine chemistry in the late 19th century, though 7-arylpurine derivatives emerged significantly later. Initial exploration focused on nucleic acid antimetabolites in the 1950-60s, primarily examining 7-alkylpurines as potential chain terminators. The strategic shift toward 7-arylpurines began in the 1980s when researchers recognized that N7 substitution could bypass metabolic pathways that deactivate C6-substituted purine drugs [8].
The conceptual breakthrough came with the identification of the pyridin-2-yl substituent as a privileged moiety in the early 2000s. This innovation transformed 7H-purine chemistry from academic curiosity to therapeutic reality. Key milestones include:
The structural evolution reveals progressive optimization:
This developmental trajectory demonstrates how regioselective substitution at N7 combined with rational pyridine incorporation has addressed historical limitations of purine-based therapeutics, particularly regarding target selectivity, resistance development, and pharmaceutical properties [4] [8].
Table 3: Historical Development of 7-Substituted Purine Therapeutics
Time Period | Development Focus | Representative Compound | Therapeutic Application |
---|---|---|---|
1950-1970 | Nucleoside antimetabolites | 7-Methylguanosine | Antiviral research |
1980-1990 | 7-Arylpurine exploration | 7-Phenyltheophylline | Bronchodilation studies |
2000-2010 | Kinase inhibitor scaffolds | NSC35866 | Topoisomerase II inhibition |
2010-2020 | Epigenetic modulators | DOT1L inhibitors | Leukemia therapeutics |
2020-Present | Dual-target kinase inhibitors | Compound 10r | EGFR/HER2 inhibition in breast cancer |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: